REACTION_CXSMILES
|
N[C:2]1[C:10]2[S:9][N:8]=[CH:7][C:6]=2[C:5]([OH:11])=[CH:4][CH:3]=1.N(OCCCCC)=O>Cl.[Zn]>[OH:11][C:5]1[C:6]2[CH:7]=[N:8][S:9][C:10]=2[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=2C=NSC21)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed until the evolution of gas
|
Type
|
TEMPERATURE
|
Details
|
When the mixture has cooled
|
Type
|
FILTRATION
|
Details
|
it is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate is partitioned between dilute sodium hydroxide solution and chloroform
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracting it with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts are dried over magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1C=NS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 (± 0.5) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |